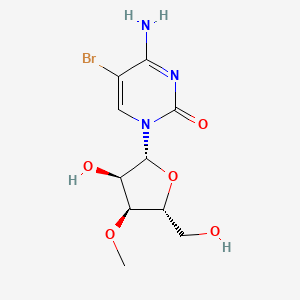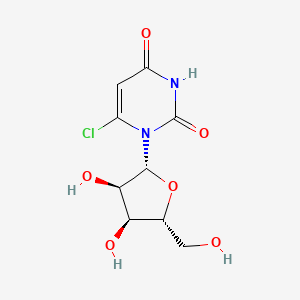![molecular formula C13H20N2OS B14250562 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol CAS No. 350229-20-8](/img/structure/B14250562.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various therapeutic applications due to its unique chemical structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol typically involves the reaction of 2-methoxyphenylpiperazine with ethane-1-thiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups onto the piperazine ring or the methoxyphenyl group .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of neurological disorders, cardiovascular diseases, and other medical conditions due to its interaction with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and interacts with similar biological targets.
Naftopidil: A medication used to treat benign prostatic hyperplasia, which also features a piperazine moiety.
Urapidil: An antihypertensive agent with a piperazine structure, used to manage high blood pressure.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol is unique due to its specific combination of a methoxyphenyl group and a thiol group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
350229-20-8 |
|---|---|
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanethiol |
InChI |
InChI=1S/C13H20N2OS/c1-16-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-17/h2-5,17H,6-11H2,1H3 |
Clave InChI |
XCHSCCXHNZRJOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)

![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)



